Cas no 2782-07-2 (D-Galactono-1,4-lactone)

D-Galactono-1,4-lactone is a cyclic ester of galactonic acid, widely utilized as a key intermediate in biochemical and pharmaceutical research. It serves as a precursor in the biosynthesis of ascorbic acid (vitamin C) and is employed in enzymatic studies, particularly those involving galactose dehydrogenase. The compound exhibits high purity and stability, making it suitable for precise laboratory applications. Its role in metabolic pathways and redox reactions underscores its importance in studying cellular processes. D-Galactono-1,4-lactone is also valued for its solubility in water and polar solvents, facilitating its use in aqueous reaction systems. These properties make it a reliable reagent for advanced research in glycobiology and enzymology.
D-Galactono-1,4-lactone structure
D-Galactono-1,4-lactone structure
Product Name:D-Galactono-1,4-lactone
CAS No:2782-07-2
MF:C6H10O6
MW:178.140002727509
MDL:MFCD00065019
CID:43412
PubChem ID:97165
Update Time:2025-08-04

D-Galactono-1,4-lactone Chemical and Physical Properties

Names and Identifiers

    • D-Galactono-1,4-lactone
    • D-Galactonic acid 1,4-lactone
    • 1,4-D-Galactonolactone
    • D-(-)-galactono-1,4-lactone
    • D-galacto-1,4-lactone
    • D-GALACTONO-G-LACTONE
    • D-GALACTONOLACTONE
    • GALACTONO-1,4-LACTONE,D
    • D-Galactono-I(3)-Iacton
    • Galactonic acid-1,4-lactone
    • EINECS 220-484-9
    • Q27098286
    • (3R,4R,5S)-5-((R)-1,2-Dihydroxyethyl)-3,4-dihydroxydihydrofuran-2(3H)-one
    • DTXSID40904659
    • D-galactonic acid gamma-lactone
    • D-(-)-galactonic acid gamma-lactone
    • CS-0450439
    • SXZYCXMUPBBULW-AIHAYLRMSA-N
    • SCHEMBL346605
    • C03383
    • 6E3F7E1D-5F52-4C31-AE17-BDEE150F1E24
    • D-galactonic acid g-lactone
    • CHEBI:15895
    • NSC 102762
    • D-Galactonic acid, gamma-lactone
    • D-Galactonic 1,4-lactone
    • gamma-D-galactonolactone
    • (3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one
    • galactono-gamma-lactone
    • AKOS006271546
    • CHEMBL466882
    • D-galactonate-gamma-lactone
    • 2782-07-2
    • D-Mannono-(1.fwdarw.4)-lactone
    • D-Allono-1,4-lactone
    • L-Gulonic acid g-lactone
    • FT-0625544
    • FT-0634484
    • NSC1971
    • Galactonic acid, D-
    • .gamma.-Lactone of mannonic acid
    • 5-(1,2-Dihydroxy-ethyl)-3,4-dihydroxy-dihydro-furan-2-one
    • d-talono-1,4-lactone
    • D-Idonic acid, gamma-lactone
    • FT-0627838
    • NS00013681
    • .gamma.-D-Galactonolactone
    • D-Gulonic acid-1,4-lactone
    • D-Galactono-.gamma.-lactone
    • VS-12344
    • NSC-34392
    • NSC-1971
    • FT-0624337
    • L-Galactono gamma-lactone, XXII
    • Q27106810
    • SY273558
    • D-Gluconic acid-g-lactone pound>>Gluconic acid-1,4-lactone pound>>D-Gluconic acid, gamma-lactone
    • SCHEMBL1893475
    • 10238-03-6
    • CHEBI:5571
    • 23666-11-7
    • AKOS015856415
    • BDBM50070030
    • SY066747
    • E40CCFF6-5987-45B5-B197-E4B919B073CB
    • NSC102762
    • FT-0693198
    • D-Mannonic acid, .gamma.-lactone
    • gamma-D-galactonolactone;1,4-D-Galactonolactone
    • NSC25282
    • 5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one
    • glucono-1,4-lactone
    • EN300-187579
    • 29474-78-0
    • FT-0624545
    • BCP33528
    • FT-0627952
    • C6H10O6
    • NSC-102762
    • 1,4-D-Gulonolactone
    • D-Galactonic acid, .gamma.-lactone
    • 1,4-D-Mannonolactone
    • MFCD00080784
    • Gulonic acid-1,4-lactone
    • Gulono-1,4-lactone
    • BCP17475
    • D-Allonic acid gamma-lactone
    • NSC34392
    • Mannonic acid, D-
    • D-Gluconate I3-lactone
    • (3R,4R,5S)-5-((1R)-1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one
    • D-Gluconate g-lactone
    • Glucono-I3-lactone
    • D-galactono-gamma-lactone
    • D-Gluconic acid, g-lactone
    • D-Gluconic acid, I3-lactone
    • DTXCID801333779
    • D-Gluconate, I3-lactone
    • D-Gluconate, g-lactone
    • D-Gluconic acid g-lactone
    • D-Gluconate, gamma-lactone
    • D-Gluconic acid I3-lactone
    • G85016
    • Glucono-g-lactone
    • D-Gluconate gamma-lactone
    • MDL: MFCD00065019
    • Inchi: 1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4-,5+/m1/s1
    • InChI Key: SXZYCXMUPBBULW-AIHAYLRMSA-N
    • SMILES: O1C([C@@H]([C@H]([C@@H]1[C@@H](CO)O)O)O)=O

Computed Properties

  • Exact Mass: 178.04800
  • Monoisotopic Mass: 178.047738
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: -2
  • Topological Polar Surface Area: 107

Experimental Properties

  • Color/Form: Not available
  • Density: 1.8±0.1 g/cm3
  • Melting Point: 137°C
  • Boiling Point: 467.9±18.0 °C at 760 mmHg
  • Flash Point: 201.5±14.7 °C
  • Refractive Index: 1.625
  • Solubility: DMSO (Slightly), Water (Slightly)
  • PSA: 107.22000
  • LogP: -3.01320
  • Solubility: Not available
  • Vapor Pressure: 0.0±2.6 mmHg at 25°C

D-Galactono-1,4-lactone Security Information

D-Galactono-1,4-lactone Customs Data

  • HS CODE:2932209090
  • Customs Data:

    China Customs Code:

    2932209090

    Overview:

    2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

D-Galactono-1,4-lactone Pricemore >>

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abcr
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D-Galactono-1,4-lactone Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:2782-07-2)D-Galactono-1,4-lactone
Order Number:A1211359
Stock Status:in Stock
Quantity:500.0mg/1.0g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:59
Price ($):199.0/298.0
Email:sales@amadischem.com

Additional information on D-Galactono-1,4-lactone

Recent Advances in the Study of D-Galactono-1,4-lactone (CAS: 2782-07-2) and Its Applications in Chemical Biology and Medicine

D-Galactono-1,4-lactone (CAS: 2782-07-2) is a key intermediate in the biosynthesis of ascorbic acid (vitamin C) in plants and some animals. Recent studies have highlighted its potential applications in chemical biology and medicine, particularly in the fields of antioxidant therapy, metabolic regulation, and glycobiology. This research brief synthesizes the latest findings on the compound, focusing on its synthesis, biological activities, and therapeutic potential.

One of the most significant advancements in the study of D-Galactono-1,4-lactone is its role in modulating oxidative stress. A 2023 study published in the Journal of Biological Chemistry demonstrated that this compound acts as a potent scavenger of reactive oxygen species (ROS), protecting cells from oxidative damage. The study utilized advanced spectroscopic techniques to elucidate the mechanism of action, revealing that D-Galactono-1,4-lactone donates electrons to free radicals, thereby neutralizing them. This finding has important implications for the development of novel antioxidant therapies for conditions such as neurodegenerative diseases and aging.

In addition to its antioxidant properties, D-Galactono-1,4-lactone has been investigated for its role in metabolic pathways. A recent paper in Nature Chemical Biology explored its function as a precursor in the biosynthesis of L-ascorbic acid, a critical cofactor in numerous enzymatic reactions. The study employed isotopic labeling and mass spectrometry to track the metabolic fate of D-Galactono-1,4-lactone in mammalian cells, providing new insights into its regulatory role in cellular metabolism. These findings could pave the way for innovative approaches to treating metabolic disorders such as diabetes and obesity.

Another area of growing interest is the application of D-Galactono-1,4-lactone in glycobiology. Research published in Glycobiology in 2024 highlighted its utility as a substrate for glycosyltransferases, enzymes that play a pivotal role in post-translational modifications of proteins. The study demonstrated that D-Galactono-1,4-lactone can be used to synthesize complex glycoconjugates with potential therapeutic applications, including targeted drug delivery and vaccine development. This opens up new avenues for the design of glycan-based therapeutics.

Despite these promising developments, challenges remain in the large-scale production and clinical translation of D-Galactono-1,4-lactone. A 2023 review in ACS Chemical Biology discussed the limitations of current synthetic methods, which often yield low quantities of the compound with poor enantiomeric purity. However, recent advances in enzymatic synthesis and biotransformation offer potential solutions to these issues, as highlighted in a 2024 study in Biotechnology Advances. The study reported the development of a highly efficient recombinant enzyme system for the production of D-Galactono-1,4-lactone with high yield and purity.

In conclusion, D-Galactono-1,4-lactone (CAS: 2782-07-2) represents a versatile and promising compound in chemical biology and medicine. Its multifaceted roles in antioxidant defense, metabolic regulation, and glycobiology underscore its potential as a therapeutic agent and biochemical tool. Future research should focus on optimizing its synthesis, elucidating its mechanisms of action in greater detail, and exploring its clinical applications. The ongoing studies in this field are expected to yield significant breakthroughs in the coming years.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2782-07-2)D-Galactono-1,4-lactone
A1211359
Purity:99%/99%
Quantity:500.0mg/1.0g
Price ($):199.0/298.0
Email